Cycloheptanone, 3-ethyl-, (3R)-

Description

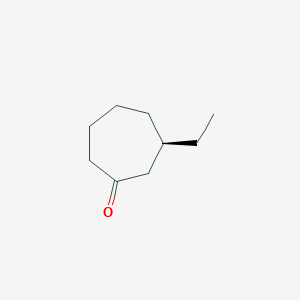

Cycloheptanone, 3-ethyl-, (3R)- is a seven-membered cyclic ketone with an ethyl substituent at the 3-position and an (R)-configured stereocenter. Key characteristics inferred from similar compounds include:

- Molecular formula: Likely C₉H₁₆O (based on 2-ethylcycloheptanone, CAS 3183-41-3 ).

- Stereochemical influence: The (3R) configuration may affect chiral recognition in synthetic or biological systems, though direct evidence is unavailable.

- Reactivity: Cycloheptanone derivatives participate in condensation and cyclization reactions, as seen in the synthesis of pyridopyrimidines from 2-(arylmethylene)cycloheptanones .

Properties

CAS No. |

203312-05-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(3R)-3-ethylcycloheptan-1-one |

InChI |

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m1/s1 |

InChI Key |

UYVYAGKZXABQIC-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@@H]1CCCCC(=O)C1 |

Canonical SMILES |

CCC1CCCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization and Decarboxylation of Suberic Acid: Cycloheptanone can be synthesized from the calcium salt of dibasic suberic acid.

Reaction of Cyclohexanone with Sodium Ethoxide and Nitromethane: This method involves the reaction of cyclohexanone with sodium ethoxide and nitromethane to form the sodium salt of 1-(nitromethyl)cyclohexanol.

Ring Expansion of Cyclohexanone with Diazomethane: Cycloheptanone can also be prepared by the ring expansion of cyclohexanone using diazomethane as the methylene source.

Industrial Production Methods

Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide .

Chemical Reactions Analysis

Types of Reactions

Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is commonly used for reduction reactions.

Substitution: Reagents such as Grignard reagents and organolithium compounds are often used in substitution reactions involving cycloheptanone.

Major Products

Pimelic Acid: Formed from the oxidative cleavage of cycloheptanone.

Cycloheptanol: Produced by the reduction of cycloheptanone.

Scientific Research Applications

Cycloheptanone, 3-ethyl-, (3R)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its potential use in stereospecific enzymatic reactions involving microorganisms.

Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cycloheptanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Chain Length

Table 1: Key Properties of Cycloheptanone Derivatives

Key Observations :

- Ring size: Cycloheptanone derivatives exhibit lower biodegradability (e.g., strain HI-70 cannot degrade C₅–C₁₀ cyclic ketones ) compared to smaller rings like cyclopentanone.

Physicochemical and Thermodynamic Properties

- Boiling point: Cycloheptanone (179°C) serves as a baseline; ethyl substituents typically raise boiling points due to increased molecular weight and van der Waals interactions .

- Thermodynamics: Cycloheptanone has ΔfH° = -299.4 kJ·mol⁻¹ (liquid state) . Ethyl substitution may slightly alter this value due to added carbon bonds.

- Solubility: Like 3-methylcycloheptanone, the target compound is expected to be soluble in organic solvents but less so in water due to the hydrophobic ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.